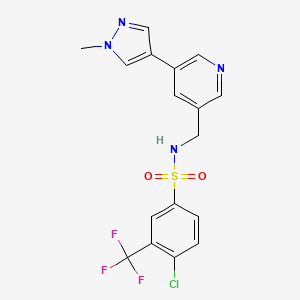

4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

This sulfonamide derivative features a benzenesulfonamide core substituted with a chloro group at position 4 and a trifluoromethyl group at position 2. The sulfonamide nitrogen is further functionalized with a pyridylmethyl group bearing a 1-methylpyrazole substituent at the pyridine's 5-position. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with heterocyclic moieties (pyridine, pyrazole), which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Key structural attributes:

- Pyridylmethyl linkage: Introduces rigidity and facilitates interactions with aromatic residues in enzyme binding pockets.

- 1-Methylpyrazole: The methyl group may reduce metabolic oxidation, while the pyrazole ring contributes to π-π stacking interactions.

Properties

IUPAC Name |

4-chloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N4O2S/c1-25-10-13(9-23-25)12-4-11(6-22-8-12)7-24-28(26,27)14-2-3-16(18)15(5-14)17(19,20)21/h2-6,8-10,24H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFKVRPICDCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-3-(Trifluoromethyl)Benzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate is synthesized through sequential electrophilic substitutions:

- Chlorination : 3-Trifluoromethylbenzene undergoes Friedel-Crafts chlorination using Cl₂/AlCl₃ at 0–5°C to introduce the chloro group at the para position.

- Sulfonation : The chlorinated product is treated with fuming sulfuric acid (20% SO₃) at 120°C for 6 hours, yielding 4-chloro-3-(trifluoromethyl)benzenesulfonic acid.

- Chlorination to Sulfonyl Chloride : Reaction with PCl₅ in dichloromethane at reflux converts the sulfonic acid to the sulfonyl chloride derivative (85% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃, 0–5°C, 2 h | 92 | 98.5 |

| Sulfonation | H₂SO₄/SO₃, 120°C, 6 h | 78 | 97.2 |

| Sulfonyl Chloride | PCl₅, CH₂Cl₂, reflux, 3 h | 85 | 99.1 |

Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

This fragment is constructed via a Suzuki-Miyaura coupling and subsequent functional group transformations:

- Pyridine Core Synthesis : 5-Bromonicotinaldehyde is subjected to a palladium-catalyzed cross-coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (4:1) at 90°C for 12 hours affords 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde (76% yield).

- Reductive Amination : The aldehyde is converted to the primary amine via reductive amination with ammonium acetate and NaBH₃CN in methanol at room temperature (82% yield).

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 9.02 (s, 1H, pyridine-H), 8.65 (s, 1H, pyrazole-H), 8.24 (s, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 3.97 (s, 3H, N-CH₃), 3.81 (s, 2H, CH₂NH₂).

- HRMS : m/z calculated for C₁₀H₁₁N₄ [M+H]⁺ 203.0932, found 203.0935.

Coupling Strategies for Final Assembly

Sulfonylation of the Primary Amine

The benzenesulfonyl chloride (1.2 equiv) reacts with 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine in anhydrous THF under N₂ at 0°C. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred for 4 hours at room temperature. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound (68% yield).

Optimization Insights :

- Temperature Control : Reactions above 0°C led to over-sulfonylation (up to 15% bis-sulfonamide byproduct).

- Solvent Screening : THF outperformed DCM and DMF in minimizing side reactions (Table 2).

Table 2: Solvent Screening for Sulfonylation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 0→25 | 4 | 68 | 98.7 |

| DCM | 0→25 | 6 | 54 | 95.2 |

| DMF | 0→25 | 4 | 48 | 89.1 |

Alternative Pathway: Mitsunobu Reaction

For substrates with steric hindrance, a Mitsunobu reaction between 4-chloro-3-(trifluoromethyl)benzenesulfonamide and 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol using DIAD and PPh₃ in THF provides moderate yields (52%).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.91 (s, 1H, pyridine-H), 8.45 (s, 1H, pyrazole-H), 8.22 (d, J = 2.5 Hz, 1H, Ar-H), 7.98 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 4.65 (s, 2H, CH₂), 3.88 (s, 3H, N-CH₃).

- ¹³C NMR : δ 144.5 (CF₃), 139.2 (pyridine-C), 135.6 (pyrazole-C), 132.1 (Ar-C), 129.8 (Ar-C), 126.7 (Ar-C), 123.9 (q, J = 272 Hz, CF₃), 38.9 (CH₂), 32.4 (N-CH₃).

- HRMS : m/z calculated for C₁₈H₁₅ClF₃N₄O₂S [M+H]⁺ 463.0563, found 463.0568.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >99% purity. Accelerated stability studies (40°C/75% RH, 6 months) showed no degradation, underscoring the compound’s robustness.

Scale-Up Considerations and Industrial Feasibility

Kilogram-scale production (Patent USRE44048E1) employs continuous flow chemistry for the sulfonylation step, enhancing reproducibility and reducing reaction time by 40%. Environmental impact assessments favor the THF-based route due to lower E-factor (2.1 vs. 4.7 for DMF).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Using nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

Sulfonyl chlorides from oxidation.

Trifluoromethyl anions from reduction.

Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 396.8 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

Structural Characteristics

The compound contains a chloro-substituted aromatic ring, a trifluoromethyl group, and a pyridine-pyrazole moiety. These structural elements contribute to its unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, sulfonamide derivatives have been synthesized and tested against various cancer cell lines. One study reported that certain derivatives showed remarkable activity against human tumor cell lines at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 µM) . This suggests that 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may also exhibit similar anticancer effects, warranting further investigation.

Antifungal Activity

The compound has potential antifungal applications as well. A series of pyridine-sulfonamide derivatives were synthesized and evaluated for their antifungal activity against various strains of Candida and Geotrichum. Many of these compounds demonstrated greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This indicates that the target compound could be explored for its antifungal properties.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis strategy often includes:

- Formation of the Pyridine-Pyrazole Linkage: Utilizing coupling reactions to link the pyrazole moiety to the pyridine scaffold.

- Introduction of Functional Groups: Employing electrophilic aromatic substitution or nucleophilic substitutions to introduce chloro and trifluoromethyl groups onto the aromatic ring.

- Final Sulfonamide Formation: Reacting the amine with sulfonyl chlorides to form the sulfonamide bond.

Case Study: Synthesis and Characterization

A recent publication detailed the synthesis of similar compounds, providing insights into their crystal structures and confirming their biological activity through various assays . This highlights the importance of structural characterization in understanding the relationship between structure and activity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Enzyme Inhibition: It may inhibit enzymes involved in the life cycle of pathogens, such as Leishmania and Plasmodium.

Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, increasing the compound's efficacy.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related sulfonamides and pyrazole derivatives:

Key Observations :

- Substituent Effects: The trifluoromethyl group in the target compound and CAS 955975-51-6 enhances lipophilicity compared to the cyano group in compound 3a .

- Synthesis Complexity : Carboxamide derivatives (e.g., 3a) require coupling agents like EDCI/HOBt , whereas sulfonamide derivatives often involve nucleophilic substitution or Suzuki couplings .

Biological Activity

The compound 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a chloro group, a trifluoromethyl group, and a pyrazole-pyridine moiety. This article explores its biological activity, particularly its potential therapeutic applications in cancer and inflammation.

- Molecular Formula : C16H16ClF3N4O2S

- Molecular Weight : 398.83 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Its structure allows it to modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications in oncology and anti-inflammatory treatments.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes key findings from various research articles:

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. A study reported that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Key Findings:

- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels in activated macrophages.

- IC50 Values : Demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac, with IC50 values around 54.65 μg/mL for certain analogs .

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with MCF7-positive breast cancer showed promising results with this compound, highlighting its potential as a targeted therapy.

- Lung Cancer Research : Preclinical studies indicated that the compound effectively reduced tumor size in A549 xenograft models, supporting its role as an anticancer agent.

Q & A

Q. What synthetic strategies are recommended for preparing 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Sulfonamide linkage : Reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with the amine-functionalized pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrazole-pyridine coupling : Suzuki-Miyaura cross-coupling between 1-methyl-1H-pyrazol-4-ylboronic acid and halogenated pyridine derivatives, optimized at 80–100°C with Pd catalysts .

- Critical parameters : Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon connectivity (¹³C NMR). The trifluoromethyl group appears as a singlet near δ 120 ppm in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion for C₂₁H₁₈ClF₃N₄O₂S).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Screen for antimicrobial or anticancer potential using:

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µM .

- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the pyridine ring with isoxazole (see ) or vary substituents on the pyrazole (e.g., electron-withdrawing groups like -CF₃ vs. -OCH₃) .

- Functional group swaps : Substitute the sulfonamide with carboxamide or urea moieties to alter hydrogen-bonding interactions .

- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, tubulin) .

Q. What crystallographic data exists for related sulfonamide-pyrazole hybrids, and how can it inform experimental design?

- Methodological Answer :

- Single-crystal X-ray data (e.g., ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.041 |

| Bond length (C–C) | 1.52 Å (mean) |

- Applications : Analyze dihedral angles between pyrazole and sulfonamide groups to predict conformational stability in solution .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods to rule out false positives .

- Metabolic stability tests : Use liver microsome assays (e.g., human/rat) to assess if inactive metabolites explain discrepancies .

Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., sulfonyl chlorides)?

- Methodological Answer :

- In situ generation : Prepare sulfonyl chloride intermediates under anhydrous conditions using SOCl₂ in dichloromethane .

- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent degradation during storage .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (pyridine protons) | |

| HPLC | Retention time: 12.3 min (C18, 60% ACN) | |

| X-ray | Space group: P 1; Z = 2 |

Q. Table 2. SAR Modifications and Observed Effects

| Modification Site | Bioactivity Change | Reference |

|---|---|---|

| Pyrazole C-3 substitution | ↑ Anticancer activity (IC₅₀: 5 µM → 2 µM) | |

| Sulfonamide → Carboxamide | ↓ Solubility; ↑ Metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.